N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating various cellular processes. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
作用机制
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit cell proliferation, induce cell death, and inhibit tumor growth. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for CK2. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have low toxicity and can be administered orally. However, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has some limitations, including the potential for off-target effects and the development of drug resistance.
未来方向
There are several future directions for the development and use of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide. One direction is the development of combination therapies that include N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and other cancer therapies. Another direction is the evaluation of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, further research is needed to better understand the mechanisms of action of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and to identify biomarkers that can be used to predict patient response to the drug.
合成方法
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-4-fluorobenzamide. The final step involves the reaction of N-cyclohexyl-4-fluorobenzamide with thiourea to form N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide.
科学研究应用
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including breast, prostate, and pancreatic cancer. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and viral infections.
属性
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIYDMNDCSTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。